molecular formula C14H17N3O4S2 B3752417 Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate

Cat. No.: B3752417
M. Wt: 355.4 g/mol
InChI Key: CNXOFSDITGCKTN-UHFFFAOYSA-N
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Description

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate is a compound that features a thiazole ring, a sulfonamide group, and a carbamate moiety. This compound is of interest due to its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-aminophenyl carbamate with thiazole-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will produce the corresponding amine.

Scientific Research Applications

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate involves the inhibition of bacterial enzymes critical for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antibacterial properties.

    Thiazole-based carbamates: Compounds with similar structures but different substituents on the thiazole ring.

Uniqueness

Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-2-3-9-21-14(18)16-11-4-6-12(7-5-11)23(19,20)17-13-15-8-10-22-13/h4-8,10H,2-3,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOFSDITGCKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332981
Record name butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329226-54-2
Record name butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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